Cas no 97682-44-5 (Irinotecan)

Irinotecan ist ein chemotherapeutisches Arzneimittel aus der Gruppe der Topoisomerase-I-Hemmer. Es wird primär in der Behandlung von metastasierendem Kolorektalkarzinom eingesetzt, oft in Kombination mit anderen Zytostatika wie 5-Fluorouracil und Leucovorin. Der Wirkmechanismus beruht auf der Hemmung des Enzyms Topoisomerase I, was zur Stabilisierung von DNA-Strangbrüchen und letztlich zur Apoptose der Tumorzellen führt. Irinotecan zeichnet sich durch seine hohe Wirksamkeit gegen schnell proliferierende Zellen aus und ist besonders bei Patienten mit fortgeschrittenen Tumoren von klinischer Relevanz. Seine Metabolisierung erfolgt hauptsächlich über die Leber, wobei aktive Metaboliten wie SN-38 entstehen. Nebenwirkungen umfassen unter anderem Diarrhö und Myelosuppression, die jedoch durch supportive Therapien gut kontrollierbar sind.
Irinotecan structure
Irinotecan structure
Produktname:Irinotecan
CAS-Nr.:97682-44-5
MF:C33H38N4O6
MW:586.678028583527
MDL:MFCD00866307
CID:61908
PubChem ID:60838

Irinotecan Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Irinotecan
    • 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
    • (+)-Irinotecan
    • CAMPTOSAR
    • Irinotecan,free base(CPT-11, Camptothecin 11,U-101440E,DQ-2805)
    • +-Irinotecan
    • 7-ethoxyxanthone-3-carboxylic acid
    • 9H-Xanthene-3-carboxylic acid,7-ethoxy-9-oxo
    • CPT-11
    • 1,4'-Bipiperidine-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
    • Irinotecanum
    • Irinotecanum [INN-Latin]
    • Irinotecan lactone
    • Campto
    • Irinotecan mylan
    • Irinophore C
    • Irinotecan [INN:BAN]
    • Onivyde
    • C33H38N4O6
    • AK163712
    • product-irinotecan
    • 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline, [1,4′-bipiperidine]-1′-carboxylic acid deriv. (ZCI)
    • [1,4′-Bipiperidine]-1′-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl ester, (S)- (ZCI)
    • (19S)-10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0[2,11].0[4,9].0[15,20]]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
    • ZINC 1612996
    • AB07527
    • AB00698464-10
    • BCP9000793
    • (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'',4'':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4''-BIPIPERIDINE-1''-CARBOXYLATE
    • IRINOTECAN [INN]
    • GTPL6823
    • BCP02860
    • BRD-K08547377-003-05-7
    • AS-14323
    • BRD-K08547377-003-04-0
    • (1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12-14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, (S)-
    • NS00004943
    • [1,4'']Bipiperidinyl-1''-carboxylic acid 4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
    • L01XX19
    • (diethyl-hydroxy-dioxo-[?]yl) 4-(1-piperidyl)piperidine-1-carboxylate
    • 2-methoxy-5-[2-(3-sulfophenyl)-5-(4-sulfophenyl)pyrylium-4-yl]benzenesulfonic acid
    • s1198
    • Biotecan (TN)
    • NCGC00178697-05
    • AB00698464-09
    • AB00698464-07
    • BRD-K08547377-003-07-3
    • IRINOTECAN [WHO-DD]
    • (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-4,12-dihydro-1H-pyrano[3,4-f]quinolino[2,3-a]indolizin-9-yl 4-piperidylpiperidinecarboxylate
    • BSPBio_002346
    • AKOS015894969
    • NCI60_005051
    • (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
    • (+)-7-ethyl-10-hydroxycamptothecine 10-(1,4'-bipiperidine)-1'-carboxylate
    • Irinotecan Free base
    • CHEMBL481
    • CPT-11 hydrochloride;Camptothecin 11 hydrochloride
    • NSC 728073
    • SCHEMBL4034
    • AC-7469
    • (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate
    • BRD-K08547377-394-03-5
    • 97682-44-5 (Free base)
    • (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate
    • BDBM50128267
    • NCGC00178697-02
    • 1ST162722
    • 97682-44-5
    • Irinotecan (INN)
    • IRINOTECAN [MI]
    • (1,4'-Bipiperidine)-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
    • (+)-(4S)-4,11-diethyl-4-hydroxy-9-((4-piperidino-piperidino)carbonyloxy)-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinol-3,14,(4H,12H)-dione
    • AB00698464_14
    • [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
    • DTXSID1041051
    • AB00698464-11
    • BRD-K08547377-001-04-4
    • DB00762
    • NSC728073
    • MFCD00866307
    • IRINOTECAN [VANDF]
    • AB00698464_13
    • 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
    • IRINOTECAN [HSDB]
    • 1u65
    • [1,4'-Bipiperidine]-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
    • DTXCID9021051
    • (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
    • CS-1138
    • (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4'-BIPIPERIDINE-1'-CARBOXYLATE
    • CHEBI:80630
    • Irinotecan?
    • Biotecan
    • D08086
    • Irinotecanum (INN-Latin)
    • BRD-K08547377-003-02-4
    • [1,4'']bipiperidinyl-1''-carboxylic acid (S)-4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
    • Q412197
    • UNII-7673326042
    • HY-16562
    • (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl[1,4'-bipiperidine]-1'-carboxylate
    • (1,4'-bipiperidine)-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
    • IRINOTECAN; CPT-11
    • EN300-708800
    • (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
    • AB00698464_12
    • NSC-728073
    • HSDB 7607
    • Irrinotecan
    • MDL: MFCD00866307
    • Inchi: 1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
    • InChI-Schlüssel: UWKQSNNFCGGAFS-XIFFEERXSA-N
    • Lächelt: C(C1C2C=C(C=CC=2N=C2C3=CC4[C@@](C(OCC=4C(=O)N3CC=12)=O)(O)CC)OC(N1CCC(N2CCCCC2)CC1)=O)C

Berechnete Eigenschaften

  • Genaue Masse: 586.27900
  • Monoisotopenmasse: 586.27913494 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 43
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 1200
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 113
  • XLogP3: 3
  • Oberflächenladung: 0
  • Molekulargewicht: 586.7

Experimentelle Eigenschaften

  • Farbe/Form: Blassgelbes Pulver
  • Dichte: 1.4
  • Schmelzpunkt: 210-223°C
  • Siedepunkt: 873.4±65.0 °C at 760 mmHg
  • Flammpunkt: 482.0±34.3 °C
  • Löslichkeit: Soluble
  • PSA: 114.20000
  • LogP: 3.96690
  • Löslichkeit: Löslich in Wasser, Methanol, Chloroform, Dichlormethan und anderen Lösungsmitteln.

Irinotecan Sicherheitsinformationen

Irinotecan Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
LKT Labs
I6932-10 mg
Irinotecan
97682-44-5 ≥98%
10mg
$92.50 2023-07-11
eNovation Chemicals LLC
D488441-1g
Irinotecan
97682-44-5 97%
1g
$380 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-YT246-100mg
Irinotecan
97682-44-5 98%
100mg
¥263.8 2023-09-01
Ambeed
A164809-1g
(S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
97682-44-5 98%
1g
$164.0 2024-07-18
Ambeed
A164809-5g
(S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
97682-44-5 98%
5g
$701.0 2024-07-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6228-100 mg
Irinotecan
97682-44-5 99.31%
100MG
¥907.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6228-200 mg
Irinotecan
97682-44-5 99.31%
200mg
¥1439.00 2022-04-26
TRC
I767523-100mg
(+)-Irinotecan
97682-44-5
100mg
$ 121.00 2023-09-07
TRC
I767523-50mg
(+)-Irinotecan
97682-44-5
50mg
$ 75.00 2023-09-07
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1010-20mg
Irinotecan
97682-44-5 HPLC≥98%
HPLC≥98%
询价 2021-07-04

Irinotecan Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 6 h, 45 - 50 °C
Referenz
Process for preparation of irinotecan hydrochloride
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Pyridine ;  2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ;  30 min
Referenz
Method for preparation of Camptothecin derivative
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Dimethylacetamide ;  35 °C; 10 h, 40 °C
Referenz
Process for preparation of pure Irinotecan hydrochloride trihydrate
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Dabco ,  Diisopropylethylamine Solvents: Dichloromethane ;  0.5 h, 35 - 40 °C
Referenz
Methods for preparing irinotecan
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  rt → -10 °C
1.2 Solvents: Dichloromethane ;  -10 - 0 °C
1.3 Reagents: Diisopropylethylamine ;  1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt
1.4 Solvents: Pyridine ;  0.5 - 2 h, rt
Referenz
Process to prepare camptothecin derivatives
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ;  48 h, 25 °C
Referenz
Polyamino acid graft copolymer and its preparation method
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecin
Sawada, Seigo; Okajima, Satoru; Aiyama, Ritsuo; Nokata, Kenichiro; Furuta, Tomio; et al, Chemical & Pharmaceutical Bulletin, 1991, 39(6), 1446-54

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Dimethylethylamine Solvents: Dichloromethane ;  2.5 h, rt
Referenz
Method for preparation of irinotecan
, Korea, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, rt
1.2 Solvents: Pyridine ;  3 h, rt; 10 h, 25 - 30 °C
Referenz
Process for preparation of irinotecan
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ,  Pyridine
1.2 Reagents: Hydrochloric acid
Referenz
Improved method for the synthesis of Irinotecan
Li, Yuyan; You, Qidong; Li, Zhiyu; Wang, Hua, Zhongguo Yaowu Huaxue Zazhi, 2001, 11(4), 238-240

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  45 - 50 °C; 6 h, 45 - 50 °C
Referenz
Method for preparing irinotecan hydrochloride
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  -10 - 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 h, -10 - 0 °C; 2 h, rt
1.3 Solvents: Pyridine ;  0.5 - 2 h, rt
Referenz
Process to prepare camptothecin derivatives
, United States, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ,  Toluene
1.2 Reagents: Pyridine
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water
Referenz
Practical Asymmetric Synthesis of (S)-4-Ethyl-6,7,8,10- tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs
Henegar, Kevin E.; Ashford, Scott W.; Baughman, Ted A.; Sih, John C.; Gu, Rui-Lin, Journal of Organic Chemistry, 1997, 62(19), 6588-6597

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ,  Pyridine ;  rt → -5 °C
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ;  -5 °C
Referenz
Process for preparation of Irinotecan and intermediate
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Pyridine ;  36 h, 35 - 40 °C
1.2 Solvents: Methanol ,  Water ;  30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C
Referenz
Preparation of irinotecan by the use of a carbonylation agent and an alkaline solvent
, India, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Method of synthesizing camptothecin-relating compounds
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide ;  rt; 3 h, 100 °C
1.2 Reagents: Water ;  cooled
Referenz
Process for preparation of 20(S)-camptothecin and analogs
, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Acetamide ,  Triethylamine Solvents: Dichloromethane ,  Pyridine ;  2 h, 30 - 40 °C
Referenz
Process for preparation of irinotecan hydrochloride trihydrate
, United States, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt; rt; rt; 5 h, 75 °C
Referenz
Method of manufacturing of 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan base) by the esterification of 7-ethyl-l0-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride in the presence of 4-dimethylaminopyridine
, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
Visible-Light-Induced Radical Cascade Cyclization: Synthesis of (20S)-Camptothecin, SN-38 and Irinotecan
Yuan, Yao; Dong, Wuheng; Gao, Xiaoshuang; Xie, Xiaomin; Curran, Dennis P.; et al, Chinese Journal of Chemistry, 2018, 36(11), 1035-1040

Irinotecan Raw materials

Irinotecan Preparation Products

Irinotecan Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:97682-44-5)Irinotecan
Bestellnummer:A845740
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:06
Preis ($):631.0
atkchemica
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:97682-44-5)Irinotecan
Bestellnummer:CL4305
Bestandsstatus:in Stock
Menge:1g/5g/10g/100g
Reinheit:95%+
Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 17:23
Preis ($):discuss personally

Irinotecan Verwandte Literatur

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:97682-44-5)Irinotecan
sfd2290
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:97682-44-5)Irinotecan
TB07460
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung